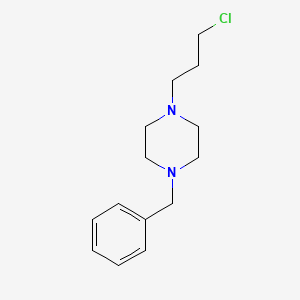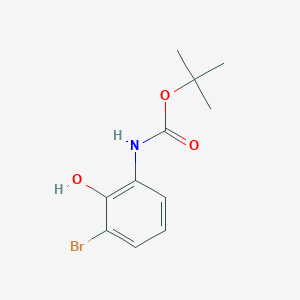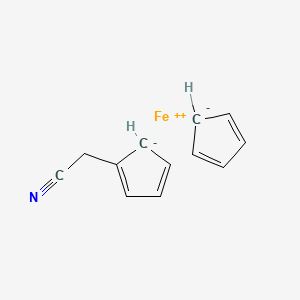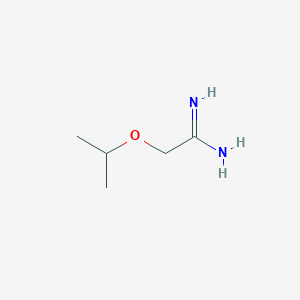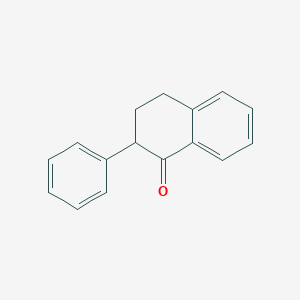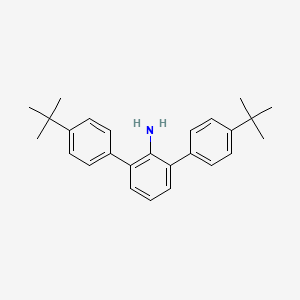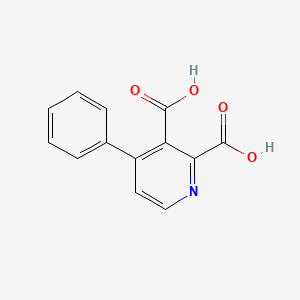
4-Phenylpyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyridine-2,3-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids These compounds are characterized by the presence of two carboxylic acid groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,3-dicarboxylic acid typically involves the oxidation of quinoline derivatives. One common method includes the use of aqueous sulfuric acid or nitric acid solutions with ozone at temperatures ranging from 0 to 50°C. The resulting peroxide solution is then reacted with an oxidizing agent at temperatures between 0 to 100°C. The pH of the reaction mixture is adjusted to 0.2 to 3, and the precipitated pyridinedicarboxylic acid is isolated .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as described above. The use of catalytic amounts of manganese in the nitric acid oxidation of quinoline precursors has been shown to significantly enhance yields .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl group and pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine and phenyl derivatives.
Scientific Research Applications
4-Phenylpyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit glucose synthesis by interfering with key enzymes in the metabolic pathway . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
4-Phenylpyridine-2,3-dicarboxylic acid can be compared with other pyridinedicarboxylic acids, such as:
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness: The presence of a phenyl group at the 4-position of the pyridine ring in this compound distinguishes it from other isomers.
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-phenylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-9(8-4-2-1-3-5-8)6-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
WHGQDTVMWHKFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Aminopyridin-2-yl)amino]ethanol](/img/structure/B8745964.png)
![1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8745965.png)
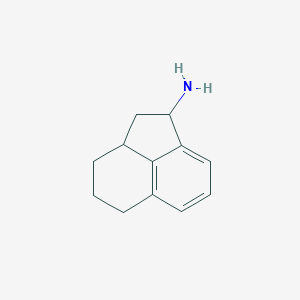
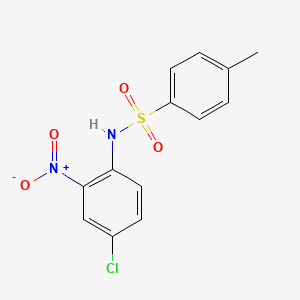
![2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)

